3,4,5-Trifluorobenzaldehyde oxime
Overview
Description
3,4,5-Trifluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H4F3NO It is derived from 3,4,5-trifluorobenzaldehyde by the addition of an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
3,4,5-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→3,4,5-Trifluorobenzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation: The oxime group can be oxidized to a nitroso compound under specific conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Reduction: 3,4,5-Trifluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,4,5-Trifluoronitroso compound.
Scientific Research Applications
3,4,5-Trifluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trifluorobenzaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzaldehyde: The parent compound without the oxime group.
3,4,5-Trifluoroaniline: The reduced form of the oxime.
3,4,5-Trifluoronitroso compound: The oxidized form of the oxime.
Uniqueness
3,4,5-Trifluorobenzaldehyde oxime is unique due to the presence of both the trifluoromethyl groups and the oxime group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the oxime group provides a site for further chemical modifications.
Properties
IUPAC Name |
(NE)-N-[(3,4,5-trifluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-5-1-4(3-11-12)2-6(9)7(5)10/h1-3,12H/b11-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJVFOZBRXVAIV-QDEBKDIKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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